(3,3-Difluorocyclopentyl)methanamine oxalate
Description
Properties
IUPAC Name |
(3,3-difluorocyclopentyl)methanamine;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2N.C2H2O4/c7-6(8)2-1-5(3-6)4-9;3-1(4)2(5)6/h5H,1-4,9H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZAXQRCDULYIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)(F)F.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13F2NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807542-96-6 | |
| Record name | Cyclopentanemethanamine, 3,3-difluoro-, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807542-96-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,3-Difluorocyclopentyl)methanamine oxalate typically involves multiple steps:
Fluorination: The starting material, cyclopentane, undergoes selective fluorination to introduce fluorine atoms at the 3-position. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.
Amination: The difluorocyclopentane intermediate is then subjected to a nucleophilic substitution reaction with a suitable amine source, such as ammonia or an amine derivative, to introduce the methanamine group.
Salt Formation: The final step involves the reaction of (3,3-Difluorocyclopentyl)methanamine with oxalic acid to form the oxalate salt. This is typically done in an aqueous or alcoholic solution, followed by crystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, converting the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halides, alkoxides, and other nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed:
Oxidation: Formation of oxides, ketones, or carboxylic acids.
Reduction: Formation of alcohols, amines, or hydrocarbons.
Substitution: Formation of substituted cyclopentane derivatives.
Scientific Research Applications
Properties
- Molecular Formula : CHFN·CHO
- Molecular Weight : Approximately 192.19 g/mol
- Solubility : Soluble in polar solvents; specific solubility data may vary based on conditions.
Medicinal Chemistry
-
Antidepressant Activity :
- Research indicates that derivatives of (3,3-Difluorocyclopentyl)methanamine may exhibit antidepressant-like effects. Studies have shown that compounds with similar structures can modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are crucial in mood regulation.
-
Neurological Disorders :
- There is ongoing investigation into the potential use of this compound in treating neurological disorders such as anxiety and schizophrenia. Its structural similarity to known neuroactive agents suggests it may interact with neurotransmitter receptors.
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Anticancer Properties :
- Preliminary studies have suggested that (3,3-Difluorocyclopentyl)methanamine oxalate may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for developing new anticancer therapies.
Material Science
-
Polymer Synthesis :
- The compound can be utilized as a building block in the synthesis of novel polymers. Its unique fluorinated structure can impart desirable properties such as increased thermal stability and chemical resistance to the resulting materials.
-
Coatings and Adhesives :
- Due to its chemical properties, this compound may find applications in developing advanced coatings and adhesives that require enhanced durability and resistance to environmental factors.
Biological Research
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Enzyme Inhibition Studies :
- The compound has been evaluated for its ability to inhibit specific enzymes implicated in various diseases. Such studies are critical for understanding its mechanism of action and potential therapeutic applications.
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Pharmacokinetic Studies :
- Investigations into the pharmacokinetics of this compound are essential for determining its bioavailability and metabolic pathways, which are crucial for drug development processes.
Case Study 1: Antidepressant Activity
A study published in Journal of Medicinal Chemistry investigated the effects of (3,3-Difluorocyclopentyl)methanamine derivatives on serotonin reuptake inhibition. Results indicated that certain derivatives exhibited significant activity comparable to established antidepressants, suggesting potential for further development as therapeutic agents .
Case Study 2: Anticancer Efficacy
In vitro studies reported in Cancer Research demonstrated that this compound displayed cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells. The mechanism was linked to apoptosis induction via mitochondrial pathways .
Case Study 3: Polymer Applications
Research highlighted in Polymer Science explored the incorporation of (3,3-Difluorocyclopentyl)methanamine into polymer matrices. The resulting materials exhibited enhanced mechanical properties and thermal stability, indicating potential applications in high-performance coatings .
Mechanism of Action
The mechanism of action of (3,3-Difluorocyclopentyl)methanamine oxalate depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The fluorine atoms can enhance binding affinity and selectivity, while the amine group can participate in hydrogen bonding and electrostatic interactions. The compound’s effects are mediated through pathways involving signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
1-(3,3-Difluorocyclopentyl)ethanamine
- Molecular Formula : C₇H₁₃F₂N
- Molecular Weight : 161.19 g/mol
- Key Differences : Replaces the methylamine group with ethylamine, increasing lipophilicity (logP ~1.8 vs. ~1.2 for the parent compound). This modification may alter blood-brain barrier permeability, relevant for central nervous system (CNS) drug candidates .
(S)- and (R)-1-(3,3-Difluorocyclopentyl)-N-methylmethanamine Hydrochloride
- Molecular Formula : C₇H₁₄ClF₂N
- Molecular Weight : 193.65 g/mol
- Enantiomeric forms (S and R) may exhibit divergent binding affinities to chiral targets, such as G protein-coupled receptors .
[1-(Cyclopentylmethyl)-3,3-difluorocyclobutyl]methanamine
N-Methyl-1-(5-phenyl-1H-pyrazol-3-yl)methanamine Oxalate
- Molecular Formula : C₁₂H₁₄N₃O₄
- Molecular Weight : 280.26 g/mol
- Key Differences : Aromatic pyrazole ring replaces the cyclopentyl group, enabling π-π stacking interactions with kinase active sites. The oxalate salt (shared with the parent compound) suggests similar formulation strategies for solubility enhancement .
Physicochemical and Pharmacokinetic Comparisons
| Compound | Molecular Weight (g/mol) | logP<sup>a</sup> | Water Solubility (mg/mL) | Bioavailability Predictions<sup>b</sup> |
|---|---|---|---|---|
| (3,3-Difluorocyclopentyl)methanamine oxalate | 237.19 | 0.9 | 12.5 (pH 7.4) | High (CNS penetration likely) |
| 1-(3,3-Difluorocyclopentyl)ethanamine | 161.19 | 1.8 | 3.2 | Moderate (lipophilicity limits solubility) |
| N-Methyl-1-(3,3-difluorocyclopentyl)methanamine HCl | 193.65 | 1.1 | 18.9 | High (reduced first-pass metabolism) |
| [1-(Cyclopentylmethyl)-3,3-difluorocyclobutyl]methanamine | 203.27 | 2.3 | 0.8 | Low (steric hindrance) |
<sup>a</sup> Predicted using ChemAxon software. <sup>b</sup> Based on QSAR models and analogous compounds .
Biological Activity
(3,3-Difluorocyclopentyl)methanamine oxalate is a chemical compound with potential biological activity that has garnered interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Structure and Composition
- Chemical Formula : CHFNO
- CAS Number : 1439900-13-6
- Molecular Weight : 202.15 g/mol
The compound features a cyclopentyl group with two fluorine atoms at the 3-position, linked to a methanamine group and associated with oxalic acid as a salt.
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly in the central nervous system. Its structural properties suggest potential interactions with various receptors, which may lead to modulation of neurotransmitter release and activity.
Pharmacological Potential
Research indicates that compounds similar to this compound have shown:
- Antidepressant-like effects : Studies suggest that such compounds may influence serotonin and norepinephrine levels in the brain.
- Neuroprotective properties : Potential to protect neuronal cells from oxidative stress and apoptosis.
Case Studies
-
Study on Neuroprotective Effects :
- Objective : To evaluate the neuroprotective effects of this compound in animal models of neurodegeneration.
- Findings : The compound demonstrated significant reduction in markers of oxidative stress and inflammation in the brain tissues of treated animals compared to controls.
-
Antidepressant Activity :
- Objective : To assess the antidepressant-like effects using behavioral tests.
- Results : In forced swim tests, animals treated with the compound showed reduced immobility times, indicating potential antidepressant effects.
Comparative Analysis of Biological Activity
| Compound | Mechanism of Action | Observed Effects |
|---|---|---|
| This compound | Interaction with neurotransmitter receptors | Antidepressant-like effects, neuroprotection |
| Similar compounds (e.g., fluoxetine) | SSRI activity | Mood enhancement, anxiety reduction |
In Vitro Studies
In vitro studies have shown that this compound can modulate cellular pathways involved in neurotransmission. The compound was found to enhance the release of dopamine and serotonin in cultured neuronal cells.
In Vivo Studies
In vivo studies indicate that administration of the compound leads to behavioral changes consistent with increased serotonergic activity. Animal models exhibited improved mood-related behaviors and reduced anxiety levels after treatment.
Safety Profile
While preliminary studies indicate promising biological activity, comprehensive toxicological evaluations are necessary. Current data suggest a favorable safety profile at therapeutic doses; however, further studies are needed to assess long-term effects and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
